molecular formula C12H16N2O3S B2783884 Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate CAS No. 1089358-90-6

Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate

Cat. No.: B2783884
CAS No.: 1089358-90-6
M. Wt: 268.33
InChI Key: KSMAGLIKLNHQIZ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate is an organic compound that features a pyridine ring substituted with a methylsulfanyl group and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Formamido Group Addition: The formamido group is typically introduced through a formylation reaction, where a formylating agent such as formic acid or formamide is used.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The formamido group can form hydrogen bonds with biological molecules, influencing their stability and activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]amino}propanoate: Similar structure but with an amino group instead of a formamido group.

    Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]carbamoyl}propanoate: Similar structure but with a carbamoyl group instead of a formamido group.

Uniqueness

Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate is unique due to the presence of both the methylsulfanyl and formamido groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-12(2,11(16)17-3)14-9(15)8-6-5-7-13-10(8)18-4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMAGLIKLNHQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC(=O)C1=C(N=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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